N-(3,4-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
N-(3,4-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic small molecule characterized by a 1,8-naphthyridine core substituted with a 4-ethylbenzoyl group at the 3-position and a methyl group at the 7-position. The acetamide side chain is linked to a 3,4-dimethylphenyl group, contributing to its hydrophobic profile .
Key physicochemical properties (inferred from structurally similar compounds in ):
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-5-20-8-10-21(11-9-20)26(33)24-15-31(28-23(27(24)34)13-7-19(4)29-28)16-25(32)30-22-12-6-17(2)18(3)14-22/h6-15H,5,16H2,1-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYGAQKRHSZBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl) Analog (E999-0401)
- Key Difference : Replacement of 3,4-dimethylphenyl with 3,4-dimethoxyphenyl.
- Impact :
- Polarity : Increased polarity due to methoxy groups (higher hydrogen bond acceptor count: 11 vs. 9).
- logP : 4.9373 (vs. ~4.9 for dimethylphenyl analog), indicating similar lipophilicity despite methoxy substitution.
- Solubility : logSw = -4.6097, suggesting poor aqueous solubility, a common challenge in naphthyridine derivatives .
N3-(1-(3,5-Dimethyl)adamantyl) Analog (Compound 67)
- Key Difference : Adamantyl substitution at the N3 position instead of 4-ethylbenzoyl.
- Molecular Weight: 422 g/mol (C₂₆H₃₅N₃O₂), lower than the target compound, which may influence pharmacokinetics .
Core Scaffold Modifications
1,5-Naphthyridine vs. 1,8-Naphthyridine
- 1,5-Naphthyridine Derivatives (e.g., Compound 67 in ):
- 1,8-Naphthyridine Core: Enhanced planarity may improve DNA intercalation or kinase inhibition, as seen in fluoroquinolone analogs .
Acetamide Side Chain Comparisons
N-Substituted 2-Arylacetamides ()
- Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Methoxy vs. Methyl Substitution : Methoxy groups (E999-0401) marginally increase polarity without significantly altering logP, suggesting strategic substitution for solubility optimization without compromising membrane permeability .
- Adamantyl vs. Benzoyl Groups : Bulkier substituents (e.g., adamantyl) may improve target selectivity but require balancing with molecular weight limitations for drug-likeness .
- Acetamide Flexibility : Flexible side chains (as in the target compound) vs. rigid pyrazolyl systems () highlight trade-offs between bioavailability and crystallinity .
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